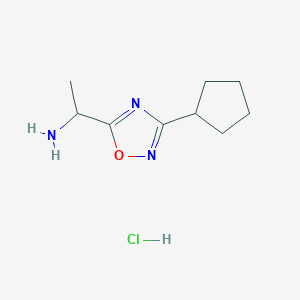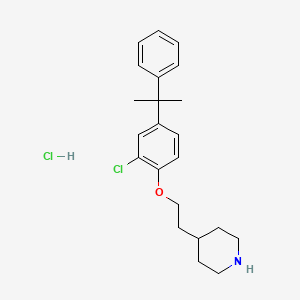
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride
Vue d'ensemble
Description
The compound “2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride” is a chemical compound with a specific molecular structure . It’s often used in laboratory research and development processes.
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The InChI code for this compound is1S/C20H25NO.ClH/c1-20(2,16-6-4-3-5-7-16)17-8-10-18(11-9-17)22-19-12-14-21-15-13-19;/h3-11,19,21H,12-15H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- Synthetic Analgesics : A study reported the synthesis of several analgesic compounds, emphasizing the importance of suitable substitution on nitrogen atoms to afford potent analgesics. This highlights the potential for chemical modifications to enhance biological activity (P. V. Van Daele et al., 1976) source.
- Molecular Structure Characterization : Research on (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate demonstrated the importance of hydrogen bonding and C-H…π interactions in stabilizing molecular structures, which could be relevant for understanding the structural dynamics of similar compounds (I. Khan et al., 2013) source.
Pharmacological Properties
- Optically Active Analogs : A study on the synthesis and pharmacological effects of optically active derivatives of a related compound highlighted the significance of chirality in medicinal chemistry, affecting the biological activity of compounds (A. Ashimori et al., 1991) source.
Chemical Reactions and Mechanisms
- Reactivity and Mechanisms : The reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of a chiral ligand provided insights into selective chemical synthesis, which could be relevant for the design of novel compounds (G. Talybov et al., 2020) source.
Safety And Hazards
Propriétés
IUPAC Name |
4-[2-[2-chloro-4-(2-phenylpropan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(2,18-6-4-3-5-7-18)19-8-9-21(20(23)16-19)25-15-12-17-10-13-24-14-11-17;/h3-9,16-17,24H,10-15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUHZRMTBYRLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)OCCC3CCNCC3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1-methyl-1-phenylethyl)phenyl 2-(4-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



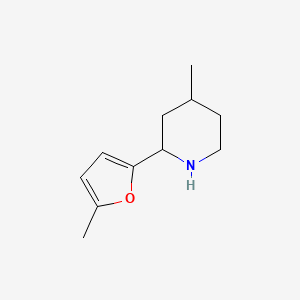
![N-[4-(4-propylpiperazin-1-yl)pentyl]cyclopropanamine](/img/structure/B1426297.png)

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B1426299.png)
![Methyl (2S,4S)-4-[(2-chloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426302.png)
![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy] azetidine](/img/structure/B1426303.png)
![3-{[4-(2-Methoxyethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426305.png)
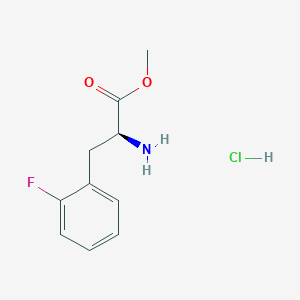
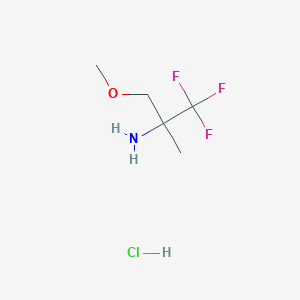

![1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B1426312.png)
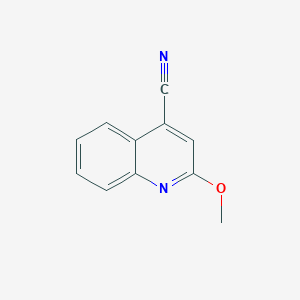
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
